N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

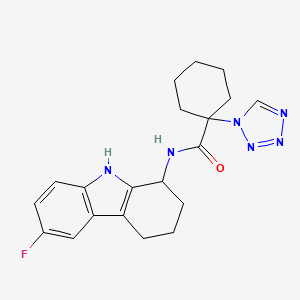

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule featuring a tetrahydrocarbazole core substituted with a fluorine atom at position 4. This scaffold is linked via an amide bond to a cyclohexane ring bearing a 1H-tetrazol-1-yl substituent. The fluorine atom enhances electronegativity and metabolic stability, while the tetrazole group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula |

C20H23FN6O |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C20H23FN6O/c21-13-7-8-16-15(11-13)14-5-4-6-17(18(14)23-16)24-19(28)20(9-2-1-3-10-20)27-12-22-25-26-27/h7-8,11-12,17,23H,1-6,9-10H2,(H,24,28) |

InChI Key |

ABLWFFODBBOSFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F)N5C=NN=N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the carbazole core, introduction of the fluorine atom, and attachment of the tetrazole ring. Common synthetic routes may include:

Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Tetrazole Formation: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.

Coupling Reactions: The final step involves coupling the carbazole derivative with the tetrazole-containing cyclohexanecarboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom and tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving carbazole derivatives.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom and tetrazole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Physicochemical Insights

Role of Fluorine Substitution

The 6-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide ). Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets, as seen in related fluorinated carbazoles .

Tetrazole vs. Other Heterocycles

The 1H-tetrazol-1-yl group in the target compound offers strong hydrogen-bonding capabilities, contrasting with the trifluoromethylphenyl group in ’s analog, which prioritizes lipophilicity. Tetrazole-containing compounds often exhibit improved solubility and bioavailability compared to purely aromatic substituents .

Amide Linker Variations

The cyclohexanecarboxamide linker in the target compound introduces conformational rigidity compared to linear acetamide derivatives (e.g., ). This rigidity may reduce off-target interactions, as observed in cyclohexane-based inhibitors .

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s tetrazole and amide groups are likely to form intermolecular hydrogen bonds, analogous to the N—H⋯O interactions observed in N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide . Such interactions stabilize crystal packing and may correlate with improved solid-state stability. In contrast, compounds lacking polar substituents (e.g., benzamide derivatives ) rely on weaker van der Waals forces.

Research Findings and Implications

Potential for Chirality

While the target compound lacks explicit chiral centers, related analogs (e.g., ) highlight the importance of stereochemistry in biological activity. Chiral separation techniques, such as those in , could optimize enantiomeric purity if required.

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tetrahydrocarbazole moiety with a tetrazole group, which are both known for their diverse pharmacological properties.

Molecular Structure

The molecular formula of this compound is C22H21FN6O, with a molecular weight of approximately 404.4 g/mol. Its structure is characterized by:

- A tetrahydrocarbazole ring, which is often associated with neuroactive compounds.

- A tetrazole group that can enhance solubility and bioavailability.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in pain pathways. Notably, it may interact with the FMO3 enzyme, which plays a role in pain modulation. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-fluoroindolyl)-2-(tetrazolyl)benzamide | Indole instead of carbazole | Antinociceptive properties |

| N-(5-methylthiazolyl)-2-benzamide | Thiazole ring | Anticancer activity |

| N-(phenylpyrimidinyl)-2-amide | Pyrimidine moiety | Antiviral activity |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Evidence suggests that it inhibits enzymes related to pain pathways.

- Receptor Modulation : Its structural components may allow it to modulate G protein-coupled receptors (GPCRs), which are critical in various signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

Study 1: Pain Modulation

A study investigated the effects of this compound on chronic pain models in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective properties of the compound against neurodegenerative diseases. The findings demonstrated that it could reduce oxidative stress markers in neuronal cells.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis methods. These methods require careful control of reaction conditions to maximize yield and purity. Key reactions include:

- Formation of the carbazole moiety.

- Introduction of the tetrazole group through cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.